2-amino-N-tert-butyl-3-methylbutanamide
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Overview
Description
2-amino-N-tert-butyl-3-methylbutanamide is an organic compound with the empirical formula C9H20N2O and a molecular weight of 172.27 g/mol . This compound is characterized by the presence of an amino group, a tert-butyl group, and a methyl group attached to a butanamide backbone. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
The synthesis of 2-amino-N-tert-butyl-3-methylbutanamide typically involves the reaction of tert-butylamine with 3-methyl-2-oxobutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-amino-N-tert-butyl-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-amino-N-tert-butyl-3-methylbutanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of 2-amino-N-tert-butyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the tert-butyl and methyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-amino-N-tert-butyl-3-methylbutanamide can be compared with other similar compounds, such as:
2-amino-N-butyl-3-methylbutanamide: This compound has a butyl group instead of a tert-butyl group, leading to differences in its chemical properties and reactivity.
2-amino-N-tert-butyl-3-ethylbutanamide: The presence of an ethyl group instead of a methyl group affects the compound’s steric and electronic properties.
2-amino-N-tert-butyl-3-methylpentanamide: The longer carbon chain in this compound results in different physical and chemical characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity patterns .
Properties
IUPAC Name |
2-amino-N-tert-butyl-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZVNUMWTAXYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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